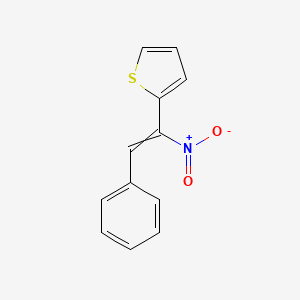
Sulfaethylthiazole sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfaethylthiazole sodium is a sulfa drug, a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. This compound is used in various applications, including medicinal and veterinary purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethylthiazole sodium typically involves the reaction of sulfanilamide with ethylthiazole under specific conditions. The process generally includes:
Reacting sulfanilamide with ethylthiazole: This step involves heating the reactants in the presence of a suitable solvent, such as ethanol or water, and a catalyst, such as hydrochloric acid.
Formation of the sodium salt: The resulting product is then treated with sodium hydroxide to form the sodium salt of sulfaethylthiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These reactors are used to mix and heat the reactants under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Sulfaethylthiazole sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or thiols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Substitution reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Sulfaethylthiazole sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in microbiological studies to investigate the mechanisms of bacterial resistance and the effects of antimicrobial agents.
Medicine: It is used in the development of new antimicrobial drugs and in the treatment of bacterial infections.
Industry: It is used in the production of veterinary medicines and as a preservative in various industrial products.
Mecanismo De Acción
Sulfaethylthiazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid, which is essential for bacterial growth and replication. The molecular targets and pathways involved include the folate biosynthesis pathway and the inhibition of nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: A short-acting sulfa drug with similar antimicrobial properties.
Sulfamethylthiazole: Another sulfa drug with a similar structure and mechanism of action.
Sulfapyridine: A sulfa drug used in the treatment of bacterial infections and inflammatory conditions.
Uniqueness
Sulfaethylthiazole sodium is unique due to its specific structure, which provides distinct pharmacokinetic properties and a different spectrum of antimicrobial activity compared to other sulfa drugs. Its unique structure allows for better solubility and stability, making it suitable for various applications in medicine and industry.
Propiedades
Número CAS |
63042-64-8 |
|---|---|
Fórmula molecular |
C11H12N3NaO2S2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(4-ethyl-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C11H12N3O2S2.Na/c1-2-9-7-17-11(13-9)14-18(15,16)10-5-3-8(12)4-6-10;/h3-7H,2,12H2,1H3;/q-1;+1 |
Clave InChI |
FRLNZMQBNCIHJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)


![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)



sulfanium bromide](/img/structure/B14504786.png)

